3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE
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Overview
Description
3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, which is further connected to an isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the reaction of 2,4-dichloro-5-fluorobenzonitrile with hydroxylamine to form the corresponding nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to yield the desired isoxazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a variety of substituted isoxazoles .
Scientific Research Applications
3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)isoxazole
- 3-(4-Fluorophenyl)isoxazole
- 3-(2,4-Dichlorophenyl)isoxazole
Uniqueness
3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potency and selectivity in various applications compared to similar compounds .
Properties
CAS No. |
103318-73-6 |
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Molecular Formula |
C9H4Cl2FNO |
Molecular Weight |
232.03 g/mol |
IUPAC Name |
3-(2,4-dichloro-5-fluorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H4Cl2FNO/c10-6-4-7(11)8(12)3-5(6)9-1-2-14-13-9/h1-4H |
InChI Key |
XQDCPMPMYPHRBJ-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C2=CC(=C(C=C2Cl)Cl)F |
Canonical SMILES |
C1=CON=C1C2=CC(=C(C=C2Cl)Cl)F |
Synonyms |
3-(2,4-DICHLORO-5-FLUOROPHENYL)ISOXAZOLE |
Origin of Product |
United States |
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